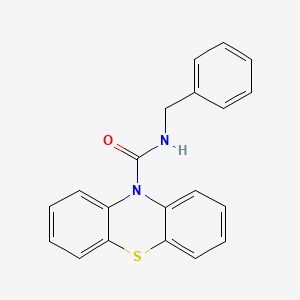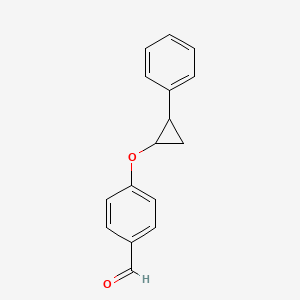
N-benzyl-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-10H-phenothiazine-10-carboxamide: is an organic compound with the molecular formula C26H20N2OS . It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phenothiazine core, along with a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under reflux conditions. The resulting N-benzylphenothiazine is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-benzyl-10H-phenothiazine-10-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Halides, alkoxides; polar aprotic solvents; elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-benzyl-10H-phenothiazine-10-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential pharmacological properties. Phenothiazine derivatives are known for their antipsychotic, anti-inflammatory, and antimicrobial activities, and this compound is investigated for similar effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and infections. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling. Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
10-Phenylphenothiazine: Another phenothiazine derivative with similar structural features but different functional groups.
N-Phenylphenothiazine: A related compound with a phenyl group instead of a benzyl group.
10-Acetyl-N,N,N,N-tetramethyl-10H-phenothiazine-3,7-diamine: A phenothiazine derivative with acetyl and amine groups.
Uniqueness: N-benzyl-10H-phenothiazine-10-carboxamide stands out due to its specific combination of benzyl and carboxamide groups, which confer unique chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that may not be achievable with other phenothiazine derivatives.
Propiedades
IUPAC Name |
N-benzylphenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(21-14-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPOCYPNYDVRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)



![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)
![3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2453862.png)


![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)
![1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2453870.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)
